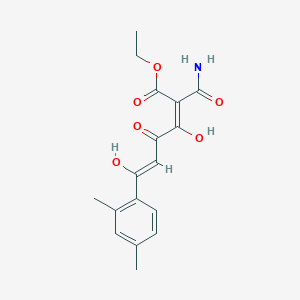
ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an aminocarbonyl group, a dimethylphenyl group, and dihydroxy and oxo groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE involves its interaction with specific molecular targets. The aminocarbonyl group may interact with enzymes or receptors, while the dihydroxy and oxo groups may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(PHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE
- ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE
Uniqueness
ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is unique due to the presence of the dimethylphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
ethyl (2E,5Z)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate |
InChI |
InChI=1S/C17H19NO6/c1-4-24-17(23)14(16(18)22)15(21)13(20)8-12(19)11-6-5-9(2)7-10(11)3/h5-8,19,21H,4H2,1-3H3,(H2,18,22)/b12-8-,15-14+ |
InChI Key |
AGJRYZVRLVDAAJ-ZCJJVTNMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(=O)/C=C(/C1=C(C=C(C=C1)C)C)\O)/O)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)C=C(C1=C(C=C(C=C1)C)C)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















